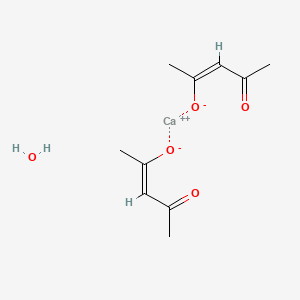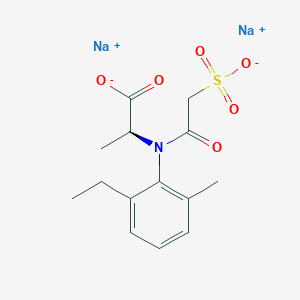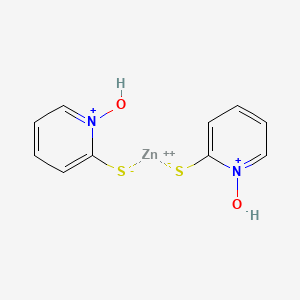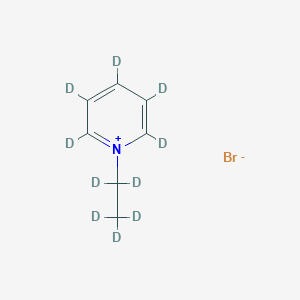
L-Histidine Hydrochloride Hydrate 13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine-13C6 hydrochloride monohydrate is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-Histidine, an essential amino acid involved in protein synthesis and various metabolic processes. The compound is labeled with carbon-13, a non-radioactive isotope, which makes it useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-13C6 hydrochloride monohydrate involves the incorporation of carbon-13 into the histidine molecule. This can be achieved through microbial fermentation using a carbon-13 enriched substrate. The fermentation process is followed by purification steps to isolate the labeled histidine. The final product is then converted to its hydrochloride monohydrate form by reacting with hydrochloric acid and crystallizing with water .
Industrial Production Methods
Industrial production of L-Histidine-13C6 hydrochloride monohydrate typically involves large-scale fermentation processes. The use of genetically modified microorganisms that can efficiently incorporate carbon-13 into histidine is common. The fermentation broth is subjected to multiple purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
L-Histidine-13C6 hydrochloride monohydrate can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized to form urocanic acid.
Reduction: Reduction of the carboxyl group can lead to the formation of histamine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Urocanic acid.
Reduction: Histamine.
Substitution: Various histidine derivatives depending on the substituent used.
Scientific Research Applications
L-Histidine-13C6 hydrochloride monohydrate is widely used in scientific research, including:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of histidine into proteins and other biomolecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of histidine-containing drugs.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of L-Histidine-13C6 hydrochloride monohydrate is primarily related to its role as a labeled compound in research. It does not exert any specific biological effects on its own but serves as a tracer to study the behavior of histidine in various biological systems. The carbon-13 label allows for the precise tracking of histidine through metabolic pathways using NMR spectroscopy and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
L-Histidine-15N3 hydrochloride monohydrate: Labeled with nitrogen-15, used in similar research applications.
DL-Histidine-1-13C: A racemic mixture labeled with carbon-13, used for different analytical purposes.
L-Arginine-13C6 hydrochloride: Another amino acid labeled with carbon-13, used in metabolic studies.
Uniqueness
L-Histidine-13C6 hydrochloride monohydrate is unique due to its specific labeling with carbon-13, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its high isotopic purity and stability make it a valuable tool in various research fields .
Properties
Molecular Formula |
C6H12ClN3O3 |
|---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
(2S)-2-amino-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1;; |
InChI Key |
CMXXUDSWGMGYLZ-NHMLGGAVSA-N |
Isomeric SMILES |
[13CH]1=[13C](N[13CH]=N1)[13CH2][13C@@H]([13C](=O)O)N.O.Cl |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















